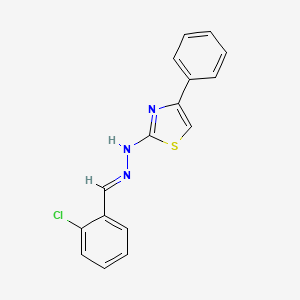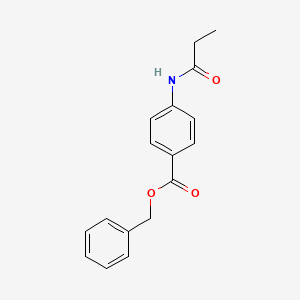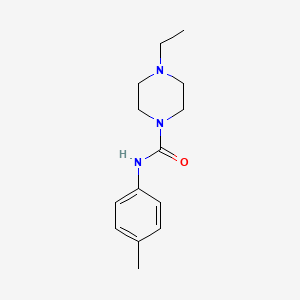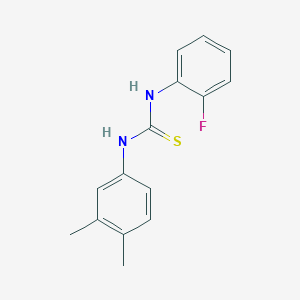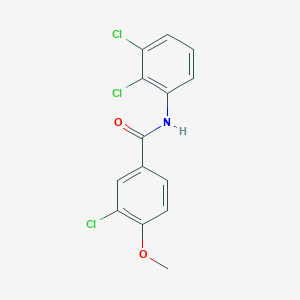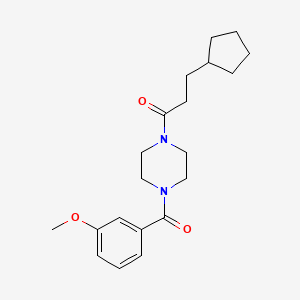
1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-(3-methoxybenzoyl)piperazine is a synthetic compound that has been extensively researched for its potential in pharmacology and medicinal chemistry. This compound is also known as CPP-109 and has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction.
Mécanisme D'action
CPP-109 works by inhibiting the enzyme that breaks down cocaine and alcohol in the body. This enzyme is known as the dopamine transporter (DAT). CPP-109 binds to the DAT and prevents the breakdown of cocaine and alcohol, which leads to an increase in the concentration of these substances in the brain. This increase in concentration can lead to a decrease in the desire to consume these substances, which can aid in the treatment of addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of cocaine and alcohol in the brain, which can lead to a decrease in the desire to consume these substances. It has also been shown to have an effect on the dopamine system in the brain, which is involved in reward and motivation. CPP-109 has been shown to decrease the activity of this system, which can help to reduce the desire to consume cocaine and alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP-109 in lab experiments include its specificity for the DAT and its ability to increase the concentration of cocaine and alcohol in the brain. However, there are also limitations to using CPP-109. One limitation is that it may have off-target effects on other enzymes in the brain. Another limitation is that it may not be effective in all individuals, as there may be genetic variations that affect the response to the drug.
Orientations Futures
There are a number of future directions for research on CPP-109. One direction is to investigate its potential as a treatment for other types of addiction, such as opioid addiction. Another direction is to investigate its potential as a treatment for other psychiatric disorders, such as depression and anxiety. Additionally, future research could focus on developing analogs of CPP-109 with improved specificity and potency for the DAT. Finally, research could focus on understanding the mechanisms underlying the variability in response to CPP-109, which could help to identify individuals who are most likely to benefit from the treatment.
Méthodes De Synthèse
CPP-109 is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 3-cyclopentylpropanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-methoxybenzoyl chloride to form the intermediate compound. This intermediate is then reacted with piperazine to form CPP-109. The final product is purified using column chromatography.
Applications De Recherche Scientifique
CPP-109 has been extensively researched for its potential in pharmacology and medicinal chemistry. It has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction. CPP-109 works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, which leads to an increase in the concentration of these substances in the brain. This increase in concentration can lead to a decrease in the desire to consume these substances, which can aid in the treatment of addiction.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(3-methoxybenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-18-8-4-7-17(15-18)20(24)22-13-11-21(12-14-22)19(23)10-9-16-5-2-3-6-16/h4,7-8,15-16H,2-3,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBIMIHSLOQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

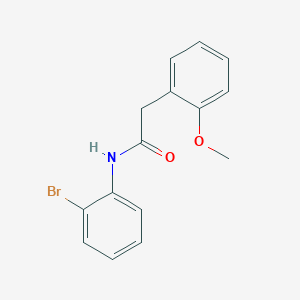
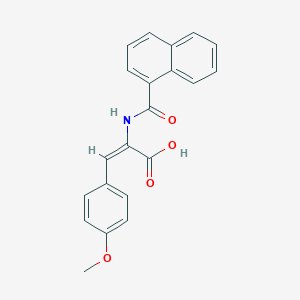
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
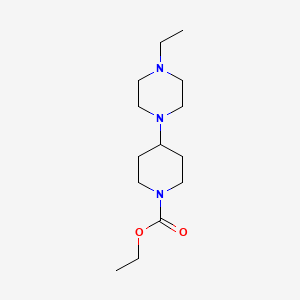
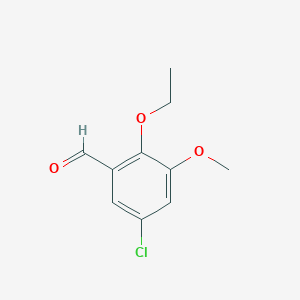
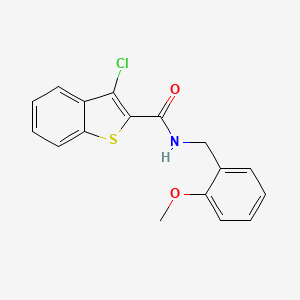
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
